2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine
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Overview
Description
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine is a complex organic compound that features a combination of piperazine, pyrazine, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyaniline with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.
Synthesis of the Azetidine Derivative: The next step involves the reaction of pyrazine-2-carboxylic acid with azetidine-3-amine to form 1-(pyrazine-2-carbonyl)azetidine.
Coupling Reaction: The final step is the coupling of the piperazine derivative with the azetidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of (4-(4-Hydroxyphenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone.
Reduction: Formation of (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)pyrrolidin-3-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)piperidin-3-yl)methanone: Similar structure but with a piperidine ring instead of an azetidine ring.
Uniqueness
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine is unique due to the presence of the azetidine ring, which can confer different chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings. This uniqueness can lead to distinct interactions with biological targets and different therapeutic potentials.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-28-17-4-2-16(3-5-17)23-8-10-24(11-9-23)19(26)15-13-25(14-15)20(27)18-12-21-6-7-22-18/h2-7,12,15H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMPAKSLWLZKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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